Ajoène

Vue d'ensemble

Description

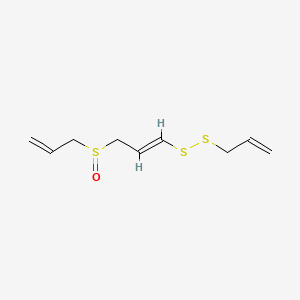

L'ajone est un composé organosulfuré dérivé de l'ail (Allium sativum). C'est un liquide incolore qui contient des groupes fonctionnels sulfoxyde et disulfure. Le nom "ajone" vient de "ajo", le mot espagnol pour l'ail. L'ajone se trouve sous forme de mélange pouvant contenir jusqu'à quatre stéréoisomères, qui diffèrent par la stéréochimie de l'alcène central (E- contre Z-) et la chiralité du soufre du sulfoxyde (R- contre S-) .

Applications De Recherche Scientifique

Ajoene has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Ajoene, a compound found in garlic, primarily targets the protein vimentin . Vimentin is a type III intermediate filament protein that is responsible for maintaining cell shape and integrity . Ajoene covalently binds to vimentin via a disulfide linkage at Cys-328 , a cysteine residue exposed at the termini of the vimentin tetramer .

Mode of Action

Ajoene interacts with its target, vimentin, by S-thiolating the reactive cysteine residues in the protein . This interaction disrupts the vimentin filament network, which contributes to the anti-metastatic activity of ajoene in cancer cells .

Biochemical Pathways

Ajoene affects several biochemical pathways. It has been found to exert its antioxidant function through the activation of Nrf2 , which regulates GCL expression and increases GSH levels . Ajoene also induces misfolded proteins and triggers ER stress, which activates the UPR and mobilizes autophagy machinery to remove misfolded protein aggregates .

Pharmacokinetics

It is known that ajoene is most stable and most abundant in macerate of garlic (chopped garlic in edible oil) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ajoene and their impact on its bioavailability.

Result of Action

Ajoene has multiple effects at the molecular and cellular level. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis . Ajoene also prevents cell death, GSH depletion, and hydrogen peroxide production elicited by tert-butylhydroperoxide .

Action Environment

The action, efficacy, and stability of ajoene can be influenced by environmental factors. For instance, when garlic is crushed or finely chopped, allicin is released, which subsequently forms ajoene when the material is dissolved in various solvents including edible oils . The organosulfur components in garlic-derived compounds, including ajoene, are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen .

Analyse Biochimique

Biochemical Properties

Ajoene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, ajoene inhibits the release of superoxide, functioning as an antioxidant . It also interacts with platelet proteins, preventing blood clot formation, which highlights its antithrombotic properties . Additionally, ajoene has been shown to disrupt quorum sensing in bacteria, thereby inhibiting bacterial communication and biofilm formation .

Cellular Effects

Ajoene exerts multiple effects on different cell types and cellular processes. It has been shown to attenuate the growth of certain cancer cell lines by inducing apoptosis and modulating caspase activity . Ajoene also influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses . Furthermore, ajoene affects cellular metabolism by inhibiting cholesterol biosynthesis through its action on 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase .

Molecular Mechanism

At the molecular level, ajoene exerts its effects through various mechanisms. It binds to thiol residues in proteins, forming disulfide linkages that alter protein function . Ajoene also induces apoptosis in cancer cells by generating reactive oxygen species (ROS), which activate mitogen-activated protein kinases (MAPKs) and lead to the degradation of poly(ADP-ribose) polymerase (PARP)-1 . Additionally, ajoene inhibits protein prenylation, affecting the mevalonate pathway and reducing cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ajoene change over time. Ajoene is most stable in oil-macerated garlic preparations and can degrade over time when exposed to light and oxygen . Long-term studies have shown that ajoene maintains its biological activity, including its anticancer and antimicrobial properties, over extended periods . Its stability and efficacy can be influenced by storage conditions and preparation methods .

Dosage Effects in Animal Models

The effects of ajoene vary with different dosages in animal models. At lower doses, ajoene exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, ajoene can cause adverse effects, including cytotoxicity and apoptosis in certain cell types . Studies have shown that ajoene’s proapoptotic and antiproliferative effects are dose-dependent, with higher doses leading to increased cell death .

Metabolic Pathways

Ajoene is involved in several metabolic pathways. It interacts with enzymes such as HMG-CoA reductase, inhibiting cholesterol biosynthesis . Ajoene also affects the JAK/STAT3 and SMADs/FoxO signaling pathways, which are involved in muscle protein degradation and inflammation . These interactions highlight ajoene’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Ajoene is transported and distributed within cells and tissues through various mechanisms. It is primarily found in oil-macerated garlic products and is absorbed into the bloodstream upon ingestion . Ajoene interacts with transport proteins and is distributed to different tissues, where it exerts its biological effects . Its distribution is influenced by factors such as the polarity of the solvent system and the reaction conditions during processing .

Subcellular Localization

Ajoene’s subcellular localization affects its activity and function. It has been shown to localize to the mitochondria, where it induces apoptosis by generating ROS and activating MAPKs . Ajoene also targets the cytoskeleton, disrupting the vimentin network and inhibiting cancer cell migration . These localization patterns are crucial for ajoene’s therapeutic effects and highlight its potential as a targeted treatment for various diseases.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'ajone peut être synthétisé par une série de réactions chimiques à partir de l'allicine, un autre composé soufré présent dans l'ail. La voie de synthèse implique la fragmentation de l'allicine pour former l'acide 2-propènesulfénique et le thioacroléine, qui réagissent ensuite avec une autre molécule d'allicine pour former l'ajone .

Méthodes de production industrielle : La production industrielle de l'ajone implique généralement l'extraction de la pulpe d'ail ou de l'extrait d'ail, suivie d'un mélange avec des lipides animaux et d'un chauffage pour obtenir l'ajone. Cette méthode convient à la production à grande échelle et donne une concentration élevée d'ajone .

Analyse Des Réactions Chimiques

Types de réactions : L'ajone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'oxydation de l'ajone implique la conversion de sa fraction sulfure en sulfoxyde, une fonction chimique caractéristique de l'ajone .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de l'ajone comprennent les dibromures d'alkyle et les intermédiaires contenant du sélénium. L'étape d'oxydation finale implique l'utilisation de peroxyde d'hydrogène pour cliver la fraction sélénium et former la double liaison carbone-carbone terminale .

Produits principaux : Les principaux produits formés à partir des réactions de l'ajone comprennent divers composés organosulfurés, tels que les sulfoxydes et les disulfures .

4. Applications de la recherche scientifique

L'ajone a un large éventail d'applications de recherche scientifique, notamment :

Médecine : L'ajone s'est avéré prometteur comme agent anticancéreux, des études démontrant sa capacité à inhiber la prolifération des cellules tumorales et à induire l'apoptose.

5. Mécanisme d'action

L'ajone exerce ses effets par le biais de diverses cibles et voies moléculaires. Il fonctionne comme un antioxydant en activant la voie Nrf2, qui régule l'expression de la ligase glutamate-cystéine et augmente les niveaux de glutathion . L'ajone inhibe également la libération de superoxyde et possède des propriétés antithrombotiques, empêchant la formation de caillots sanguins . De plus, l'ajone s'est avéré bloquer les processus dépendants des intégrines dans les cellules infectées par le virus de l'immunodéficience humaine (VIH) .

Comparaison Avec Des Composés Similaires

L'ajone est similaire à d'autres composés soufrés présents dans l'ail, tels que l'allicine et le disulfure de diallyle. L'ajone est plus stable et possède un éventail plus large d'activités biologiques . Contrairement à l'allicine, qui est très instable et se décompose rapidement, l'ajone est plus stable et peut être isolé en quantités plus importantes . D'autres composés similaires comprennent le trisulfure de diallyle et les vinyldithiines, qui présentent également des propriétés antimicrobiennes et anticancéreuses .

Propriétés

IUPAC Name |

(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXELFRRANAOWSF-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSC=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSS/C=C/CS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318485 | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92284-99-6, 92285-01-3 | |

| Record name | (E)-Ajoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92284-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ajoene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092284996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ajoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AJOENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36UK64JYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ajoene?

A1: Ajoene exerts its biological effects primarily by S-thiolation, a process involving the formation of a disulfide bond between ajoene and cysteine residues on target proteins. [, , , ] This modification can alter protein conformation, disrupt protein-protein interactions, and modulate enzymatic activity, ultimately influencing various cellular processes. [, , , ]

Q2: Which cellular pathways are affected by ajoene's S-thiolation activity?

A2: Ajoene's S-thiolation activity has been shown to impact several critical cellular pathways, including:

- Apoptosis: Ajoene induces apoptosis (programmed cell death) in various cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins. [, , , ]

- Cell Cycle Arrest: Ajoene can induce cell cycle arrest at the G2/M phase, inhibiting the proliferation of cancer cells. [, ] This effect is likely mediated by modulating cell cycle regulatory proteins like cyclin B1 and p34(cdc2). []

- Unfolded Protein Response (UPR): Ajoene targets protein folding in the endoplasmic reticulum (ER) of cancer cells, leading to ER stress and activation of the UPR. [, ] This can result in the accumulation of misfolded proteins, ultimately triggering cell death. [, ]

- Inflammatory Response: Ajoene exhibits anti-inflammatory effects by dampening the expression of pro-inflammatory cytokines like IL1β, IL6, and IL12β, while upregulating the anti-inflammatory cytokine IL10. [] This effect is partially mediated by inhibiting the activity of STAT3 and COX2, key regulators of inflammation. []

- Oxidative Stress: Ajoene has been shown to interact with glutathione reductase (GR) and trypanothione reductase (TR), key enzymes involved in maintaining cellular redox balance. [] This interaction can potentially disrupt thiol metabolism and increase oxidative stress within cells, contributing to its cytotoxic effects. [, ]

Q3: How does ajoene specifically target cancer cells?

A3: While the exact mechanisms underlying ajoene's selectivity towards cancer cells remain to be fully elucidated, several hypotheses have been proposed:

- Upregulated Targets: Some of ajoene's protein targets, such as certain heat shock proteins and proteasome subunits, are often overexpressed in cancer cells, potentially enhancing its anti-cancer activity. [, ]

Q4: What is the chemical structure of ajoene?

A4: Ajoene exists as two isomers, (E)-ajoene and (Z)-ajoene, differing in the configuration around the central double bond. Both isomers share the same molecular formula (C9H14OS3) and molecular weight (222.38 g/mol). [, , ]

Q5: What are the key structural features contributing to ajoene's biological activity?

A5: The vinyl disulfide/sulfoxide core of ajoene is essential for its biological activity, particularly its ability to S-thiolate cysteine residues. [] Replacing the vinyl disulfide with other functional groups significantly reduces or abolishes its activity. [] The allyl group adjacent to the sulfoxide moiety is also crucial for activity, as its substitution with other groups diminishes potency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)

![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B1236874.png)

![(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one](/img/structure/B1236879.png)